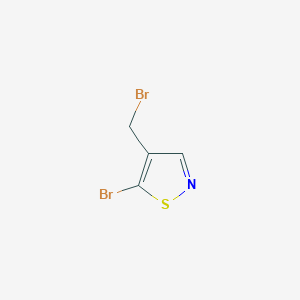

5-Bromo-4-(bromomethyl)-1,2-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-(bromomethyl)-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NS/c5-1-3-2-7-8-4(3)6/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNISUOZOIUNCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=C1CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375260-27-6 | |

| Record name | 5-bromo-4-(bromomethyl)-1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 4 Bromomethyl 1,2 Thiazole and Analogues

Strategies for Regioselective Introduction of Halogen and Bromomethyl Functionalities

The regioselective synthesis of compounds like 5-Bromo-4-(bromomethyl)-1,2-thiazole hinges on the controlled introduction of a bromine atom onto the thiazole (B1198619) ring and the subsequent or preceding bromination of an alkyl substituent. This is typically achieved through a combination of electrophilic aromatic substitution and free-radical halogenation, where the inherent reactivity of the thiazole nucleus and its substituents dictates the synthetic strategy.

Direct bromination is a common strategy for introducing bromine atoms onto the thiazole core and its side chains. The success of this approach depends on the differential reactivity of the positions on the thiazole ring and the alkyl groups attached to it. By carefully selecting reagents and reaction conditions, chemists can target specific sites on the molecule. A sequential bromination approach is often employed, first targeting the aromatic ring and then the alkyl side chain. nih.gov

The thiazole ring exhibits aromatic character, making it susceptible to electrophilic substitution reactions. wikipedia.org The calculated pi-electron density indicates that the C5 position is the primary site for electrophilic attack. wikipedia.org Consequently, electrophilic bromination of thiazole precursors typically occurs at this position. numberanalytics.com The reaction often utilizes brominating agents such as N-bromosuccinimide (NBS). nih.govnumberanalytics.com

In a typical procedure, a substituted 2-methylthiazole (B1294427) can be treated with NBS to achieve bromination at the 5-position through an electrophilic substitution mechanism. nih.gov The presence of activating groups on the thiazole ring can facilitate this substitution. wikipedia.org The regioselectivity is high, yielding the 5-bromo-thiazole derivative as the major product. This step is crucial in the synthesis of the target compound, establishing the bromine substituent on the heterocyclic core before functionalizing the methyl group. nih.gov

Table 1: Electrophilic Bromination of Thiazole Precursors

| Starting Material | Reagent | Position of Bromination | Mechanism | Ref. |

|---|---|---|---|---|

| 4-Aryl-2-methylthiazole | NBS | C5 | Electrophilic Substitution | nih.gov |

Once the thiazole ring is brominated at the 5-position, the focus shifts to the functionalization of the alkyl substituent, such as a methyl group at the 4-position. This is typically achieved through a free-radical bromination reaction. nih.gov Alkyl groups attached to aromatic rings (benzylic or heteroaromatic-methyl groups) have weakened C-H bonds, making them susceptible to radical abstraction. masterorganicchemistry.com

The use of N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or under light irradiation is the standard method for this transformation. nih.govmasterorganicchemistry.com This reaction proceeds via a free-radical chain mechanism. The process is highly selective for the benzylic-type position over other C-H bonds. In the synthesis of this compound analogues, a 5-bromo-4-methylthiazole (B185254) intermediate undergoes this free-radical bromination to install the bromomethyl group, completing the synthesis of the target scaffold. nih.gov

Table 2: Free-Radical Bromination of Substituted Methylthiazoles

| Starting Material | Reagents | Position of Bromination | Mechanism | Ref. |

|---|---|---|---|---|

| 5-Bromo-4-aryl-2-methylthiazole | NBS, light irradiation | Benzylic methyl group | Free-Radical | nih.gov |

An alternative to functionalizing a pre-existing thiazole ring is to construct the ring itself through intramolecular cyclization. This approach involves designing an acyclic precursor that contains all the necessary atoms (C, N, S) and functional groups, which then cyclizes to form the desired thiazole derivative.

The intramolecular cyclization of N-allylthioamides and related compounds provides a direct route to thiazole and thiazoline (B8809763) rings. researchgate.net In a catalyst-free thermal reaction, N-allylbenzothioamide can undergo cyclization. The outcome of the reaction is influenced by the electronic nature of the substituents on the aromatic ring of the thioamide. Substrates bearing electron-withdrawing groups tend to yield 2,5-disubstituted thiazoles, while those with electron-donating groups may form thiazolines. researchgate.net This methodology offers a pathway to construct the thiazole core, potentially with substituents that can be later converted to bromo and bromomethyl groups.

The Hantzsch thiazole synthesis is the most classic example, involving the one-pot condensation of an α-haloketone with a thioamide or thiourea. scispace.comnih.gov This method allows for the formation of thiazoles with various substituents at the 2, 4, and 5 positions. nih.gov More modern approaches include copper-catalyzed oxidative cyclizations starting from aldehydes, amines, and elemental sulfur, or multi-component reactions involving isocyanides. thieme-connect.comnih.gov These procedures offer a versatile and efficient means to access a wide range of thiazole analogues, which can then be subjected to further functionalization, such as the regioselective brominations described previously. acs.org

Intramolecular Cyclization Approaches to Form Thiazole Rings

Precursor Design and Selection for Targeted Synthesis

The targeted synthesis of this compound logically begins with the selection of a suitable precursor that can be sequentially functionalized. A plausible retrosynthetic analysis suggests that the target molecule can be obtained from 4-methyl-1,2-thiazole through a two-step bromination process. This involves an initial electrophilic substitution to introduce a bromine atom onto the thiazole ring, followed by a radical substitution to brominate the methyl group.

The synthesis of the 4-methyl-1,2-thiazole precursor itself can be achieved through various established methods for constructing the isothiazole (B42339) ring. One common approach involves the reaction of a β-aminovinyl ketone with a thionating agent. For instance, the synthesis could start from 3-amino-2-butenone, which can be reacted with a sulfur source to form the heterocyclic ring.

An alternative and widely used method for forming the thiazole ring is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. wikipedia.orgyoutube.com While this is more common for 1,3-thiazoles, modifications of this approach can be adapted for 1,2-thiazole synthesis.

Once 4-methyl-1,2-thiazole is obtained, the subsequent challenge lies in the selective introduction of two bromine atoms at the 5-position of the ring and on the methyl group. The strategy for introducing these bromine atoms must be carefully planned to control the regioselectivity of the reactions. A sequential approach is typically favored, involving the bromination of the aromatic ring first, followed by the bromination of the alkyl side chain. This is because the conditions for these two types of bromination are distinct, allowing for a controlled synthesis. The first step would be an electrophilic aromatic substitution to yield 5-Bromo-4-methyl-1,2-thiazole. The subsequent step would be a free-radical bromination of the methyl group to afford the final product, this compound.

Methodological Advances in Synthetic Pathway Development

Recent advancements in synthetic organic chemistry offer opportunities to improve upon traditional methods for the synthesis of compounds like this compound. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, focusing on the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions. researchgate.net

For instance, microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com The application of microwave irradiation to the bromination steps could potentially enhance the efficiency of the synthesis of this compound.

Furthermore, the development of novel catalytic systems continues to provide new avenues for the selective functionalization of heterocyclic rings. This includes the use of transition-metal catalysts for C-H activation and cross-coupling reactions, which could offer alternative routes to introduce substituents onto the 1,2-thiazole core with high precision. organic-chemistry.org Flow chemistry is another modern technique that can offer improved control over reaction parameters, leading to safer and more reproducible synthetic processes. These advanced methodologies hold the potential to make the synthesis of complex thiazole derivatives more efficient, scalable, and environmentally friendly.

Chemical Reactivity and Derivatization Strategies of 5 Bromo 4 Bromomethyl 1,2 Thiazole

Reactivity Profile of the Bromine Substituent on the Thiazole (B1198619) Ring

The bromine atom attached to the C5 position of the 1,2-thiazole ring is susceptible to nucleophilic aromatic substitution, a class of reactions pivotal for introducing diverse functional groups onto the heterocyclic core.

Nucleophilic Aromatic Substitution Reactions

Halogenated 2-aminothiazoles can undergo nucleophilic substitution reactions where the halide is displaced by strong nucleophiles. This reactivity is fundamental for the derivatization of the thiazole ring. The substitution of a bromine atom on a thiazole ring is a known synthetic strategy, often facilitated by the electron-withdrawing nature of the heterocyclic system.

The C5-bromo substituent can be displaced by various nitrogen and sulfur nucleophiles. For instance, the synthesis of 5-substituted-2-aminothiazoles has been achieved through a two-step process involving halogenation followed by nucleophilic substitution. In this process, 2-aminothiazole derivatives are first brominated and then reacted with amines or sodium sulfide (B99878) to introduce the desired functional group at the 5-position.

While direct examples for 5-Bromo-4-(bromomethyl)-1,2-thiazole are not extensively detailed in the provided context, the general reactivity of 5-bromo-thiazole derivatives suggests that it would readily react with amines and thiols under appropriate conditions. Such reactions typically proceed by heating the bromo-thiazole with the nucleophile, sometimes in the presence of a base or a catalyst. For example, the reaction of 2-amino-5-bromothiazole derivatives with amines or sodium sulfide in DMF at 70°C yields the corresponding 5-amino or 5-thioether derivatives.

Table 1: Nucleophilic Aromatic Substitution Reactions on 5-Bromo-thiazole Derivatives

| Nucleophile | Reagents and Conditions | Product Type |

|---|---|---|

| Amines | Br2/NaHCO3/DMF, then amine, 70°C | 5-Amino-thiazole derivative |

| Sodium Sulfide | Br2/NaHCO3/DMF, then Na2S, 70°C | Bis(thiazole)sulfide derivative |

Reactivity of the Bromomethyl Group

The bromomethyl group at the C4 position of the thiazole ring is a highly reactive benzylic-like halide. This functionality is an excellent electrophile and readily participates in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The C-Br bond in the bromomethyl group is weaker and more susceptible to nucleophilic attack than the C-Br bond on the thiazole ring. This allows for selective functionalization at the methyl group.

The reactivity of the bromomethyl group is exemplified by the Hantzsch thiazole synthesis, where α-haloketones (containing a reactive C-Br bond adjacent to a carbonyl group) react with thioamides to form thiazole derivatives. vinhuni.edu.vnrsc.org This highlights the electrophilic nature of such C-Br bonds.

In the context of this compound, the bromomethyl group can react with a wide array of nucleophiles to generate a library of derivatives. For example, reaction with thioamides can lead to the formation of more complex thiazole-containing structures. rsc.org Similarly, reactions with amines, alcohols, and thiols would yield the corresponding aminomethyl, alkoxymethyl, and thiomethyl derivatives, respectively.

A study on a similar compound, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, which also contains a reactive α-bromoketone moiety, demonstrated its reaction with various heterocyclic amines and o-aminothiophenol to synthesize new di-, tri-, and tetrathiazole moieties. nih.gov This serves as a strong precedent for the diverse derivatization possible through the bromomethyl group of this compound.

Table 2: Potential Derivatives from Nucleophilic Substitution at the Bromomethyl Group

| Nucleophile | Resulting Functional Group | Derivative Class |

|---|---|---|

| Primary Amine (R-NH2) | -CH2-NH-R | Secondary Aminomethyl Thiazole |

| Thiol (R-SH) | -CH2-S-R | Thioether |

| Alcohol (R-OH) | -CH2-O-R | Alkoxymethyl Thiazole |

| Thioamide | -CH2-S-C(=N)-R | Thiazole-substituted Thioether |

Redox Reactions Involving the Thiazole Ring System

The 1,2-thiazole ring, being an electron-deficient heterocycle, can participate in redox reactions, although it is generally considered an aromatic and relatively stable system. Information specifically detailing the redox reactions of this compound is limited. However, the reactivity of fused 1,2,5-thiadiazoles and 1,2,3-dithiazoles, which are related sulfur-nitrogen heterocycles, indicates that such ring systems can act as electron acceptors. researchgate.net The strong electron-withdrawing nature of these rings, which results in low LUMO energy, is a key property in the development of materials for optoelectronic devices. researchgate.net

The thiazole ring's inherent aromaticity provides it with a degree of stability, but under specific conditions, it can be either oxidized or reduced. The presence of two electron-withdrawing bromine atoms in this compound would further lower the electron density of the ring, potentially making it more susceptible to reduction. Conversely, oxidation would be more challenging. The specific conditions required for such transformations and the resulting products would need to be determined experimentally.

Oxidative Transformations (e.g., to Sulfoxides and Sulfones)

The oxidation of thiazole derivatives to their corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones) is a well-established transformation in heterocyclic chemistry. wikipedia.orgnsf.gov Various oxidizing agents can be employed to achieve these transformations, with the choice of reagent and reaction conditions determining the extent of oxidation.

For the selective oxidation of this compound to its sulfoxide (B87167), mild oxidizing agents are typically preferred. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures or sodium periodate can facilitate this conversion. The reaction proceeds via electrophilic attack of the oxidant on the lone pair of electrons of the sulfur atom.

Further oxidation of the sulfoxide to the corresponding sulfone requires more forcing conditions or stronger oxidizing agents. researchgate.net Oxidants like hydrogen peroxide in acetic acid, potassium permanganate, or Oxone® can be utilized for this purpose. The resulting sulfone features a hexavalent sulfur atom, which significantly withdraws electron density from the thiazole ring, rendering it more susceptible to nucleophilic attack.

| Oxidizing Agent | Product | Typical Conditions |

| m-CPBA (1 equivalent) | This compound 1-oxide | CH₂Cl₂, 0 °C to room temperature |

| Sodium periodate | This compound 1-oxide | Methanol/water, room temperature |

| Hydrogen peroxide/Acetic acid | This compound 1,1-dioxide | Reflux |

| Potassium permanganate | This compound 1,1-dioxide | Acetone/water, 0 °C to room temperature |

| Oxone® | This compound 1,1-dioxide | Methanol/water, room temperature |

This table presents plausible reaction conditions based on general knowledge of thiazole chemistry.

Reductive Pathways (e.g., to Thiazoline (B8809763) or Thiazolidine Derivatives)

The reduction of the 1,2-thiazole ring system to its partially or fully saturated counterparts, thiazoline and thiazolidine derivatives, respectively, offers a pathway to novel molecular scaffolds with distinct stereochemical and electronic properties. rsc.orgnih.gov The choice of reducing agent and the reaction conditions are critical in controlling the degree of reduction.

Reduction of the thiazole ring can be challenging due to its aromatic nature. However, catalytic hydrogenation under high pressure and temperature using catalysts such as Raney nickel or platinum oxide can lead to the formation of thiazolidine derivatives. This process involves the saturation of the double bonds within the heterocyclic ring.

A more controlled reduction to yield thiazoline derivatives can be achieved through methods that selectively reduce one of the double bonds. For instance, dissolving metal reductions, such as the Birch reduction (sodium in liquid ammonia), could potentially be employed, although the reactivity of the bromo substituents under these conditions would need to be carefully considered.

An alternative strategy for accessing thiazoline and thiazolidine structures involves multi-step synthetic sequences. For example, the bromomethyl group can be utilized to introduce functionalities that facilitate intramolecular cyclization reactions upon partial or complete reduction of the thiazole ring.

| Reducing Agent/Method | Product | Typical Conditions |

| Catalytic Hydrogenation (H₂/Pd, PtO₂) | 5-Bromo-4-(methyl)-1,2-thiazolidine | High pressure, elevated temperature, various solvents |

| Sodium borohydride (NaBH₄) / Lewis Acid | 5-Bromo-4-(methyl)-1,2-thiazoline | Dichloromethane, low temperature |

| Diisobutylaluminium hydride (DIBAL-H) | 5-Bromo-4-(methyl)-1,2-thiazoline | Toluene or THF, low temperature |

This table presents plausible reaction conditions based on general knowledge of thiazole chemistry.

Complex Derivatization for Advanced Molecular Architectures

The presence of two distinct bromine atoms in this compound provides a versatile platform for the construction of advanced molecular architectures through sequential and site-selective derivatization. acs.org The differential reactivity of the aryl bromide at the C5 position and the alkyl bromide of the bromomethyl group at the C4 position allows for orthogonal chemical transformations.

The bromomethyl group is highly susceptible to nucleophilic substitution reactions. A wide range of nucleophiles, including amines, thiols, alcohols, and carbanions, can be readily introduced at this position. This allows for the facile attachment of various functional groups and the extension of the molecular framework.

The bromo substituent on the thiazole ring is less reactive towards nucleophilic substitution but is an excellent handle for transition-metal-catalyzed cross-coupling reactions. lookchem.com Conditions for Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be optimized to introduce aryl, heteroaryl, vinyl, alkynyl, and amino moieties at the C5 position.

By strategically combining these two modes of reactivity, complex molecules can be assembled in a controlled manner. For instance, a nucleophilic substitution at the bromomethyl group can be followed by a cross-coupling reaction at the C5-bromo position, or vice versa. This orthogonal reactivity enables the synthesis of diverse libraries of compounds with tailored properties for various applications, including medicinal chemistry and materials science.

Furthermore, the di-bromo nature of the starting material allows for the construction of fused heterocyclic systems. For example, reaction with a dinucleophile could lead to the formation of a new ring fused to the thiazole core, opening up possibilities for the synthesis of novel polycyclic aromatic systems.

| Reaction Type | Reagents | Position of Derivatization | Product Type |

| Nucleophilic Substitution | Amines, Thiols, Alcohols, Cyanide | 4-(bromomethyl) | Functionalized side-chain |

| Suzuki Coupling | Arylboronic acids, Pd catalyst, base | 5-bromo | 5-Aryl-1,2-thiazole derivatives |

| Stille Coupling | Organostannanes, Pd catalyst | 5-bromo | 5-Aryl/vinyl-1,2-thiazole derivatives |

| Heck Coupling | Alkenes, Pd catalyst, base | 5-bromo | 5-Vinyl-1,2-thiazole derivatives |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | 5-bromo | 5-Alkynyl-1,2-thiazole derivatives |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | 5-bromo | 5-Amino-1,2-thiazole derivatives |

| Fused Ring Formation | Dinucleophiles (e.g., 1,2-diaminobenzene, 2-aminothiophenol) | Both positions | Fused heterocyclic systems |

This table presents plausible derivatization strategies based on the known reactivity of similar brominated heterocycles.

Mechanistic Investigations of Chemical Interactions and Transformations

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

The synthesis and derivatization of 5-Bromo-4-(bromomethyl)-1,2-thiazole involve distinct reaction mechanisms, primarily electrophilic substitution to introduce the bromine onto the heterocyclic ring and free-radical pathways to functionalize the methyl group.

The introduction of a bromine atom at the 5-position of a 1,2-thiazole (isothiazole) ring is achieved through an electrophilic aromatic substitution reaction. The isothiazole (B42339) ring system, while aromatic, exhibits specific reactivity patterns. Computational and experimental studies indicate that the C4 position is generally the most susceptible to attack by electrophilic agents thieme-connect.com. However, substitution at C5 can be achieved.

The mechanism proceeds in two principal steps, consistent with general electrophilic aromatic substitution masterorganicchemistry.com:

Formation of the Sigma Complex (Arenium Ion): The aromatic π-system of the isothiazole ring acts as a nucleophile, attacking an electrophilic bromine species (Br+), which can be generated from Br2 with a Lewis acid catalyst or from a reagent like N-Bromosuccinimide (NBS). This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ring system.

Deprotonation and Restoration of Aromaticity: A weak base present in the reaction mixture removes a proton from the carbon atom that formed the new bond with the bromine electrophile. This action collapses the sigma complex, reforms the π-system, and restores the aromaticity of the isothiazole ring, yielding the 5-bromo-substituted product.

The reactivity of the isothiazole ring toward electrophiles is generally lower than that of other five-membered heterocycles like thiophene, and activating groups may be necessary to achieve efficient substitution ias.ac.inslideshare.net.

The conversion of the 4-methyl group to a 4-(bromomethyl) group is accomplished via a free-radical halogenation mechanism wikipedia.org. This pathway is highly selective for the benzylic/allylic position due to the resonance stabilization of the resulting radical intermediate masterorganicchemistry.com. The reaction is typically initiated by UV light or a radical initiator and uses a reagent like N-Bromosuccinimide (NBS), which provides a low, constant concentration of bromine radicals masterorganicchemistry.com.

The mechanism involves three distinct stages wikipedia.orgmasterorganicchemistry.com:

Initiation: The reaction begins with the homolytic cleavage of the N-Br bond in NBS (or the Br-Br bond in Br2) by heat or UV light, generating a bromine radical (Br•).

Propagation: This stage consists of a two-step chain reaction.

A bromine radical abstracts a hydrogen atom from the methyl group attached to the isothiazole ring. This is the rate-determining step and results in the formation of a resonance-stabilized 4-(thiazolyl)methyl radical and a molecule of hydrogen bromide (HBr).

The newly formed thiazolylmethyl radical then reacts with a molecule of Br2 (generated in situ from the reaction of HBr with NBS), abstracting a bromine atom to form the 4-(bromomethyl)-1,2-thiazole product and a new bromine radical, which continues the chain reaction.

Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical species. This can occur through the combination of two bromine radicals, two thiazolylmethyl radicals, or one of each.

Table 1: Key Steps in Free-Radical Bromination of a 4-Methylthiazole Precursor

| Stage | Reaction Step | Description |

| Initiation | Initiator → 2 Br• | Homolytic cleavage of a bromine source (e.g., NBS) to form bromine radicals. |

| Propagation 1 | Thiazole-CH₃ + Br• → Thiazole-CH₂• + HBr | A bromine radical abstracts a benzylic hydrogen to form a stabilized thiazolylmethyl radical. |

| Propagation 2 | Thiazole-CH₂• + Br₂ → Thiazole-CH₂Br + Br• | The thiazolylmethyl radical abstracts a bromine atom, forming the product and regenerating a bromine radical. |

| Termination | Br• + Br• → Br₂ | Various radical combination reactions that terminate the chain process. |

| Thiazole-CH₂• + Br• → Thiazole-CH₂Br |

Understanding Reactivity Based on Electronic and Steric Factors

The chemical behavior of this compound is governed by the electronic properties of the isothiazole ring and the influence of the two bromine substituents.

The two bromine atoms in the molecule exert significant, yet distinct, electronic effects that dictate its reactivity. Halogen-substituted isothiazoles are recognized as highly reactive synthetic building blocks thieme-connect.com.

C5-Bromo Substituent: The bromine atom attached directly to the isothiazole ring at the C5 position primarily acts as a deactivating group for further electrophilic aromatic substitution. It exerts a strong electron-withdrawing inductive effect (-I), which reduces the electron density of the aromatic π-system. This deactivation makes subsequent attacks by electrophiles on the ring more difficult. While it also has a +M (mesomeric) effect due to its lone pairs, the inductive effect is generally dominant for halogens in heterocyclic chemistry.

C4-(Bromomethyl) Group: The bromine atom in the bromomethyl group makes the benzylic carbon a potent electrophilic site. The high electronegativity of bromine polarizes the C-Br bond, creating a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the bromine. This polarization makes the carbon atom highly susceptible to attack by nucleophiles, leading to nucleophilic substitution (SN1 or SN2) reactions where the bromide ion serves as an excellent leaving group.

Table 2: Electronic and Steric Influence of Bromine Substituents

| Substituent Position | Group | Primary Electronic Effect | Impact on Reactivity | Common Reaction Pathway |

| C5 | Bromo (-Br) | Inductive Effect (-I) | Deactivates the isothiazole ring toward electrophilic attack. | Resists further electrophilic substitution. |

| C4 | Bromomethyl (-CH₂Br) | Inductive Effect (-I) | Activates the benzylic carbon for nucleophilic attack. | Undergoes nucleophilic substitution (e.g., SN2). |

Proposed Mechanisms of Molecular Interactions with Biological Targets (Focus on Chemical Principles)

The biological activity of many isothiazole-containing compounds, particularly isothiazolone (B3347624) biocides, is attributed to their ability to form covalent bonds with biological macromolecules researchgate.net. The structure of this compound presents two primary electrophilic centers that can engage in such interactions.

The proposed mechanism of action involves the covalent modification of nucleophilic residues within biological targets, such as the thiol groups (-SH) of cysteine residues in critical enzymes researchgate.netresearchgate.net.

Mechanism 1: Reaction at the Isothiazole Ring Drawing parallels from isothiazolone biocides, the isothiazole ring itself can act as an electrophile. The mechanism is believed to proceed as follows researchgate.net:

Initial Interaction: The isothiazole molecule interacts with a nucleophilic thiol group on a biomolecule (e.g., cysteine).

Oxidative Attack: The sulfur atom of the thiol attacks the sulfur atom of the isothiazole ring. This leads to the cleavage of the weak N-S bond in the ring.

Disulfide Formation and Ring Opening: The initial attack results in the formation of a disulfide bond between the biomolecule and the opened isothiazole ring, which now exists as a mercaptoacrylamide derivative. This covalent modification can inactivate the enzyme or protein, disrupting critical metabolic pathways like respiration and energy generation researchgate.net.

Mechanism 2: Reaction at the Bromomethyl Group The bromomethyl group provides a classic electrophilic site for a direct nucleophilic substitution reaction (SN2).

Nucleophilic Attack: A nucleophilic residue, such as the thiolate anion (R-S⁻) from cysteine, the imidazole (B134444) nitrogen of histidine, or an amino group from lysine, can directly attack the electrophilic carbon of the bromomethyl group.

Displacement of Bromide: This attack proceeds via a standard SN2 mechanism, resulting in the displacement of the bromide ion (Br⁻) as a leaving group and the formation of a stable covalent bond between the biomolecule and the thiazole (B1198619) moiety.

This dual reactivity suggests that this compound can act as a bifunctional alkylating agent, potentially cross-linking different nucleophiles within a single biological target or between different molecules, leading to irreversible cell damage researchgate.net.

Table 3: Potential Covalent Interactions with Biomolecular Nucleophiles

| Reactive Site on Thiazole | Attacking Nucleophile (Example) | Type of Reaction | Resulting Covalent Bond |

| Isothiazole Ring (S-atom) | Cysteine Thiol (-SH) | Nucleophilic Attack / Ring Opening | Disulfide Bridge (Protein-S-S-Thiazole derivative) |

| Bromomethyl Carbon (-CH₂Br) | Cysteine Thiolate (-S⁻) | Nucleophilic Substitution (SN2) | Thioether Bond (Protein-S-CH₂-Thiazole) |

| Bromomethyl Carbon (-CH₂Br) | Histidine Imidazole (-N:) | Nucleophilic Substitution (SN2) | C-N Bond (Protein-N-CH₂-Thiazole) |

| Bromomethyl Carbon (-CH₂Br) | Lysine Amine (-NH₂) | Nucleophilic Substitution (SN2) | C-N Bond (Protein-NH-CH₂-Thiazole) |

Applications in Advanced Organic Synthesis As a Building Block

Utilization in the Construction of Complex Heterocyclic Scaffolds

The strategic placement of the bromo and bromomethyl groups on the 1,2-thiazole core of 5-Bromo-4-(bromomethyl)-1,2-thiazole provides chemists with a powerful tool for forging intricate heterocyclic systems. The differential reactivity of the two bromine atoms—one on the aromatic ring and the other on the methyl substituent—can be selectively exploited to build elaborate molecular frameworks.

Synthesis of Novel Thiazole-Fused Ring Systems

The dual reactivity of this compound is particularly advantageous in the synthesis of novel thiazole-fused ring systems. The bromomethyl group can readily undergo nucleophilic substitution reactions, while the bromo group on the thiazole (B1198619) ring is amenable to various cross-coupling reactions. This orthogonal reactivity allows for a stepwise and controlled construction of fused heterocycles. For instance, the bromomethyl moiety can react with a binucleophilic reagent to form an initial ring, which can then be followed by an intramolecular cyclization involving the bromo-substituted position to yield a fused bicyclic or polycyclic system.

Incorporation into Polycyclic and Spirocyclic Architectures

Beyond fused systems, this compound serves as a key intermediate in the assembly of complex polycyclic and spirocyclic architectures. The sequential reaction of its two reactive sites with different reagents opens up pathways to intricate three-dimensional structures. For example, the bromomethyl group can be used to link the thiazole to another cyclic system, and subsequent manipulation of the ring bromine can lead to the formation of additional rings, resulting in a polycyclic structure. Similarly, by carefully choosing reagents that can react with both the bromomethyl and the bromo positions in a specific sequence, spirocyclic compounds, where two rings share a single atom, can be synthesized.

Role in Medicinal Chemistry Research for Scaffold Development (Focus on Synthetic Utility)

In the landscape of medicinal chemistry, the development of novel molecular scaffolds is paramount for the discovery of new therapeutic agents. This compound provides a versatile platform for the generation of diverse libraries of thiazole-containing compounds, which are known to exhibit a wide range of biological activities.

Design and Synthesis of Thiazole-Based Analogues with Varied Substitutions

The ability to selectively functionalize both the C5 and the C4-methyl positions of the thiazole ring makes this compound an ideal starting material for creating analogues with diverse substitution patterns. Researchers can introduce a variety of functional groups at these positions to explore the structure-activity relationships (SAR) of thiazole-based compounds. For instance, the bromo group at the C5 position can be replaced with different aryl or alkyl groups via Suzuki or Stille coupling reactions, while the bromomethyl group can be converted into amines, ethers, thioethers, and other functionalities through reactions with appropriate nucleophiles. This synthetic flexibility is crucial for optimizing the pharmacological properties of a lead compound.

Contribution to the Discovery of Novel Heterocyclic Drug Leads

The thiazole nucleus is a privileged scaffold in drug discovery, present in numerous approved drugs. By providing a ready handle for chemical modification, this compound contributes significantly to the discovery of novel heterocyclic drug leads. Its utility is exemplified in the synthesis of compounds targeting a range of diseases. For instance, derivatives of this compound have been explored for their potential as anticancer agents, with research focusing on their ability to inhibit specific enzymes or cellular pathways involved in cancer progression. The ability to readily generate a multitude of derivatives from this single precursor accelerates the early stages of drug discovery.

Synthetic Applications in Agrochemicals and Specialty Chemicals

The utility of this compound extends beyond pharmaceuticals into the realms of agrochemicals and specialty chemicals. The thiazole ring is a component of several commercially successful fungicides and herbicides. The synthetic accessibility and reactivity of this compound make it an attractive starting point for the development of new crop protection agents. By modifying the substituents on the thiazole core, chemists can fine-tune the biological activity and spectrum of these compounds against various pests and weeds.

In the field of specialty chemicals, this compound can be used to synthesize molecules with specific properties, such as dyes, liquid crystals, and organic electronic materials. The inherent properties of the thiazole ring, combined with the ability to introduce diverse functionalities, allow for the creation of tailored materials with desired optical, electronic, or self-assembling characteristics.

Exploration in Materials Science Research

Development of Novel Materials with Tailored Electronic Properties

Research into thiazole-based organic semiconductors has shown that the thiazole (B1198619) moiety is an effective electron-accepting unit. researchgate.net The modification of the thiazole ring with substituents is a key strategy for fine-tuning the electronic properties of the resulting materials. While no specific studies on 5-Bromo-4-(bromomethyl)-1,2-thiazole for this purpose were identified, the presence of two bromine atoms would be expected to significantly impact its electronic characteristics.

In related thiazole compounds, halogenation is a known method to alter properties such as electron affinity and molecular packing, which are crucial for charge transport in organic field-effect transistors (OFETs). The specific substitution pattern on the thiazole ring plays a critical role in determining the final properties of the material.

Applications in Advanced Optical Materials

The optical properties of organic compounds are intrinsically linked to their electronic structure. Thiazole-containing molecules have been explored for their potential in various optical applications.

Development of Fluorescent Dyes and Optical Brighteners

Thiazole derivatives are known to be components of some fluorescent dyes. nih.gov The fluorescence properties, such as emission wavelength and quantum yield, are highly dependent on the molecular structure and the substituents on the thiazole ring. The introduction of heavy atoms like bromine can sometimes lead to a decrease in fluorescence efficiency due to the heavy-atom effect, which promotes intersystem crossing over fluorescence. However, without experimental data for this compound, its potential as a fluorescent dye or optical brightener remains speculative.

Integration into Conductive Polymers and Organic Electronic Devices

Conductive polymers are a cornerstone of modern organic electronics. The incorporation of electron-deficient units like thiazole into a polymer backbone is a common approach to create materials with desirable semiconducting properties.

Potential in Photovoltaic and Light-Emitting Diode (LED) Technologies

In the realm of organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), thiazole-based materials have been investigated as components of the active layer. researchgate.net For OPVs, the energy levels of the donor and acceptor materials must be appropriately aligned for efficient charge separation. The electron-accepting nature of the thiazole unit can be beneficial in this context. researchgate.net Similarly, in OLEDs, the electronic properties of the emitting layer material determine the color and efficiency of the device.

While the potential for this compound in these technologies can be inferred from the general properties of thiazole-containing materials, a lack of specific research on this particular compound means that its performance characteristics in photovoltaic or LED devices have not been determined. Further experimental investigation would be required to ascertain its suitability for these applications.

Theoretical and Computational Studies on 5 Bromo 4 Bromomethyl 1,2 Thiazole and Analogues

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the electronic structure of molecules. It posits that atomic orbitals combine to form molecular orbitals that span the entire molecule. Among these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. These "frontier orbitals" are critical in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

The HOMO and LUMO are mathematically represented as linear combinations of atomic orbitals, with the coefficients indicating the contribution of each atomic orbital to the molecular orbital. These coefficients can be calculated using quantum chemical methods such as Density Functional Theory (DFT). The distribution and magnitude of these coefficients on different atoms within the 5-Bromo-4-(bromomethyl)-1,2-thiazole molecule reveal the most probable sites for electrophilic and nucleophilic attack.

For thiazole (B1198619) derivatives, the HOMO is often distributed over the thiazole ring and sulfur atom, indicating these are the primary sites for electron donation (nucleophilic attack). Conversely, the LUMO is typically centered on the ring and electron-withdrawing substituents, marking the likely sites for electron acceptance (electrophilic attack). In a study on 2-bromo-5-nitrothiazole, the HOMO-LUMO energy gap was calculated to understand its electronic transitions and reactivity. The analysis of these orbitals provides a detailed picture of the molecule's electronic landscape and potential reaction pathways.

Table 1: Representative Frontier Orbital Energies for a Brominated Thiazole Analogue This table presents typical values for a related compound, 2-bromo-5-nitrothiazole, calculated at the B3LYP/6-311++G(d,p) level, to illustrate the type of data generated.

| Molecular Orbital | Energy (eV) |

| HOMO | -8.12 |

| LUMO | -3.98 |

| HOMO-LUMO Gap (ΔE) | 4.14 |

Data adapted from computational studies on analogous brominated thiazole systems.

Density Functional Theory (DFT) for Conformational Analysis and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly valuable for performing conformational analysis to identify the most stable three-dimensional arrangement (conformation) of a molecule. For a flexible molecule like this compound, which has a rotatable bromomethyl group, DFT calculations can map the potential energy surface to find the lowest energy conformers.

DFT is also employed to predict chemical reactivity through the calculation of global and local reactivity descriptors. These descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, are derived from the HOMO and LUMO energies. Local reactivity is often analyzed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These theoretical calculations provide a quantitative basis for understanding why a molecule reacts the way it does.

Molecular Dynamics Simulations to Understand Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its behavior in condensed phases, such as in solution or in a crystal lattice. These simulations can elucidate the nature and strength of intermolecular interactions, including hydrogen bonds, halogen bonds (involving the bromine atoms), and π-π stacking interactions between thiazole rings.

By simulating a system containing multiple molecules of the compound, researchers can observe how they interact and self-assemble. This information is vital for predicting material properties like solubility, crystal packing, and binding affinity to biological targets. MD simulations bridge the gap between the static picture provided by quantum chemistry calculations and the dynamic behavior of molecules in a realistic environment.

Computational Chemistry Data for Structural and Electronic Characterization

Computational chemistry serves as a powerful tool for the detailed characterization of molecules by providing data on their structural and electronic properties. Methods like DFT can accurately predict geometric parameters such as bond lengths, bond angles, and dihedral angles. This theoretical data can be compared with experimental results from techniques like X-ray crystallography to validate the computational model.

Furthermore, these calculations yield crucial electronic data, including the distribution of electron density, molecular electrostatic potential (MEP) maps, and dipole moments. MEP maps are particularly useful as they visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This comprehensive set of data provides a complete theoretical profile of the molecule, aiding in the interpretation of experimental observations and the prediction of its chemical behavior.

Table 2: Illustrative Computational Data for a Thiazole Derivative This table shows typical structural and electronic parameters that would be calculated for this compound, using data from a representative thiazole analogue for illustration.

| Parameter | Description | Illustrative Value |

| Structural Parameters | ||

| C=N Bond Length | Length of the carbon-nitrogen double bond in the thiazole ring. | 1.37 Å |

| C-S Bond Length | Length of the carbon-sulfur single bond in the thiazole ring. | 1.76 Å |

| C-Br Bond Angle | Angle formed by a carbon atom and two bromine atoms. | 118.5° |

| Electronic Properties | ||

| Dipole Moment | Measure of the molecule's overall polarity. | 2.5 D |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -7.9 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating reactivity. | 6.4 eV |

Values are representative and based on general data for thiazole derivatives found in computational literature.

Future Research Directions and Unexplored Avenues

Development of Enantioselective and Stereoselective Synthesis Routes

The presence of a stereocenter is not inherent to 5-Bromo-4-(bromomethyl)-1,2-thiazole itself. However, its derivatization, particularly through reactions involving the bromomethyl group, can readily lead to the formation of chiral centers. The development of enantioselective and stereoselective synthetic methodologies is paramount for the preparation of optically pure derivatives, which is often a critical requirement for applications in pharmacology and materials science.

Future investigations should focus on:

Asymmetric Catalysis: Employing chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of reactions at the bromomethyl position. This could involve nucleophilic substitution reactions where the incoming nucleophile is delivered to one face of the molecule preferentially.

Chiral Auxiliaries: Utilizing chiral auxiliaries attached to the thiazole (B1198619) core or the reacting partner to direct the stereoselective formation of new bonds. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Enzyme-Mediated Synthesis: Exploring the use of enzymes, which are inherently chiral, to catalyze stereoselective transformations of this compound or its precursors.

The successful development of such methods would provide access to a library of stereochemically defined thiazole derivatives for further evaluation.

Investigation of Sustainable and Green Chemistry Methodologies

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. Future research on the synthesis of this compound and its derivatives should align with the principles of green chemistry.

Key areas for exploration include:

Use of Greener Solvents: Moving away from traditional volatile organic compounds towards more sustainable alternatives like water, supercritical fluids, or bio-based solvents. bepls.comresearchgate.netdntb.gov.uabohrium.com

Catalyst-Free and Solvent-Free Reactions: Designing synthetic routes that minimize or eliminate the need for catalysts and solvents, potentially through the use of microwave irradiation or mechanochemistry. researchgate.netdntb.gov.uabohrium.com

Atom Economy: Developing reactions that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.

Renewable Starting Materials: Investigating the possibility of sourcing starting materials for the synthesis of the thiazole ring from renewable feedstocks. researchgate.net

These approaches would not only reduce the environmental impact of synthesizing these compounds but could also lead to more efficient and cost-effective processes.

Expansion of Derivatization Capabilities via Catalytic Transformations

The two bromine atoms in this compound offer distinct handles for a wide range of chemical modifications. Catalytic transformations, in particular, provide powerful tools for creating diverse molecular architectures with high efficiency and selectivity.

Future research should focus on leveraging modern catalytic methods, such as:

Cross-Coupling Reactions: Utilizing palladium, copper, or nickel catalysis to form new carbon-carbon and carbon-heteroatom bonds at the C5-bromo position. Reactions like Suzuki, Stille, Heck, and Sonogashira couplings would allow for the introduction of a vast array of substituents.

C-H Activation: Exploring the direct functionalization of the C-H bond on the thiazole ring, which would offer a more atom-economical approach to derivatization compared to traditional cross-coupling methods that require pre-functionalization.

Selective Functionalization: Developing catalytic systems that can selectively transform one of the bromine atoms in the presence of the other. This would enable a stepwise and controlled elaboration of the molecular scaffold.

The ability to readily diversify the structure of this compound is crucial for systematically exploring its structure-activity relationships in various applications.

Advanced Applications in Emerging Fields Beyond Current Scope

While the direct applications of this compound are yet to be established, its structural motifs suggest potential in several cutting-edge fields.

Future research could explore its utility in:

Organic Electronics: Thiazole-containing compounds have shown promise in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The bromine atoms on the molecule could facilitate the synthesis of extended π-conjugated systems with tailored electronic properties.

Chemical Biology: The thiazole ring is a key component of many biologically active molecules. Derivatives of this compound could be designed as probes to study biological processes or as potential inhibitors of enzymes.

Supramolecular Chemistry: The ability to form halogen bonds and other non-covalent interactions could be exploited in the design of self-assembling materials and crystal engineering.

A systematic investigation into these and other emerging areas could reveal novel and high-impact applications for this versatile chemical entity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-4-(bromomethyl)-1,2-thiazole, and how do reaction conditions influence yield?

- Methodology :

- Microwave-assisted synthesis : Microwave energy enhances reaction rates by promoting hydrogen bond formation between thioamide nucleophiles and electrophilic carbons, as demonstrated in thiazole ring formation (e.g., phenacyl bromide reactions) .

- Halogenation strategies : Bromination at the 5-position of thiazole rings can be achieved using reagents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF), yielding ~85% efficiency .

- Solvent and catalyst selection : Polar aprotic solvents (e.g., acetonitrile) and catalysts (e.g., CuBr) improve halogenation efficiency, as seen in analogous thiazole brominations .

Q. How can the molecular structure and substituent effects of this compound be characterized?

- Methodology :

- X-ray crystallography : Resolve bond lengths, angles, and torsional strain. For example, similar thiazole derivatives show dihedral angles of ~36° between aromatic rings and puckering parameters (Q = 0.27–0.28 Å) in pyrrolidine substituents .

- NMR/IR spectroscopy : Use H NMR to confirm bromomethyl group integration (e.g., singlet at δ 4.3–4.6 ppm for -CHBr) and IR for C-Br stretching (~550–600 cm) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology :

- Accelerated degradation studies : Expose the compound to UV light, humidity, and temperature extremes (e.g., 40°C/75% RH for 4 weeks). Monitor degradation via HPLC and compare with analogs (e.g., brominated thiazoles show <5% decomposition under inert atmospheres) .

- pH-dependent stability : Test solubility and decomposition kinetics in aqueous buffers (pH 1–12). Bromomethyl groups are prone to hydrolysis in basic conditions (pH > 10) .

Advanced Research Questions

Q. How does the electron-withdrawing bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Suzuki-Miyaura coupling : Optimize Pd-catalyzed reactions with arylboronic acids. Bromine at the 5-position enhances electrophilicity, enabling coupling at milder temperatures (e.g., 60°C vs. 80°C for non-brominated analogs) .

- DFT calculations : Compare charge distribution and frontier molecular orbitals (HOMO/LUMO) with non-brominated thiazoles to predict regioselectivity .

Q. What biological activities are associated with this compound, and how can they be systematically evaluated?

- Methodology :

- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays. Brominated thiazoles exhibit enhanced activity (MIC = 2–8 µg/mL) due to membrane disruption .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Correlate activity with substituent effects; bromomethyl groups may improve cellular uptake .

Q. How do crystallographic packing interactions affect the solid-state properties of this compound?

- Methodology :

- Intermolecular interaction analysis : Identify π-π stacking (e.g., centroid distances ~3.7–3.8 Å) and halogen bonding (S⋯Br contacts ~3.5 Å) using single-crystal X-ray data .

- Thermal analysis : Perform DSC/TGA to study melting points and decomposition. Bromine substituents increase thermal stability (e.g., mp > 300°C for brominated thiazoles) .

Q. Can computational models predict the regioselectivity of electrophilic substitution in this compound derivatives?

- Methodology :

- Molecular docking : Simulate electrophile (e.g., NO) interactions with the thiazole ring. Bromine at C5 directs electrophiles to C4 due to inductive effects .

- Reactivity indices : Calculate Fukui functions to identify nucleophilic/electrophilic sites. C4 (bromomethyl) shows higher electrophilicity (f = 0.12) than C5 .

Data Contradictions and Validation

- Synthetic yields : BenchChem reports higher yields (~85%) for brominated thiazoles compared to PubChem data (~60–70%) . Validation through replicated experiments under inert conditions is recommended.

- Biological activity : Some studies report antimicrobial activity at MIC = 2 µg/mL , while others note reduced efficacy (MIC > 16 µg/mL) due to steric hindrance from bromomethyl groups . Dose-response assays with structural analogs are advised.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.